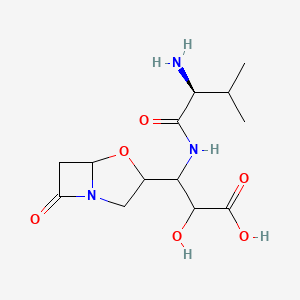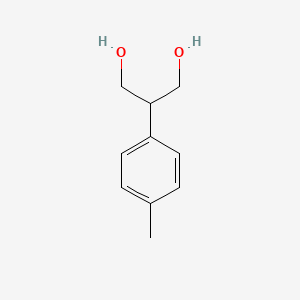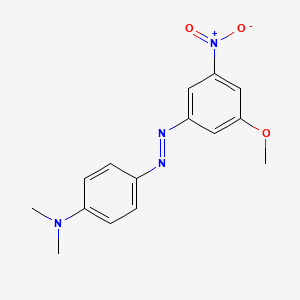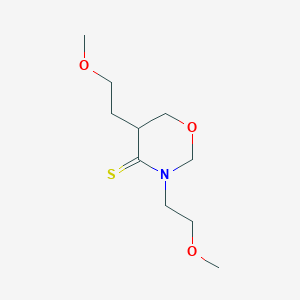
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione: is an organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione typically involves the reaction of 2-methoxyethanol with a suitable oxazinane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazinane ring. The thione group is introduced through the reaction with a sulfur-containing reagent like carbon disulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding oxazinane with a thiol group.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinanes depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione involves its interaction with specific molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxyethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
3,5-Bis(2-hydroxyethyl)-1,3-oxazinane-4-thione: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
3,5-Bis(2-ethoxyethyl)-1,3-oxazinane-4-thione: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is unique due to the presence of methoxyethyl groups, which provide distinct chemical properties such as increased solubility and reactivity compared to its analogs. The thione group also imparts unique reactivity, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
925941-45-3 |
|---|---|
Fórmula molecular |
C10H19NO3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
3,5-bis(2-methoxyethyl)-1,3-oxazinane-4-thione |
InChI |
InChI=1S/C10H19NO3S/c1-12-5-3-9-7-14-8-11(10(9)15)4-6-13-2/h9H,3-8H2,1-2H3 |
Clave InChI |
WLLYHZWNGKCABT-UHFFFAOYSA-N |
SMILES canónico |
COCCC1COCN(C1=S)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
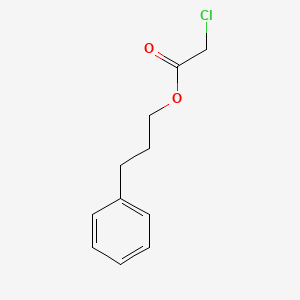
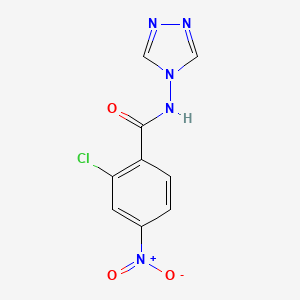
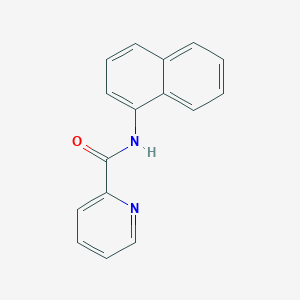
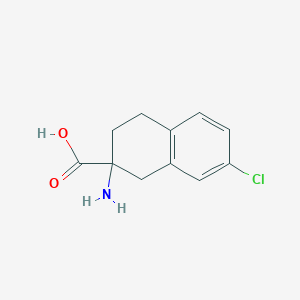
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)




![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
